molecular formula C7H2Cl2F3N3 B8562546 5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 19918-39-9

5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B8562546
CAS RN: 19918-39-9
M. Wt: 256.01 g/mol
InChI Key: VEXUFOBGWNNUDA-UHFFFAOYSA-N
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Patent
US04031107

Procedure details

1-Hydroxy-5-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine (100 milligrams) was mixed with 10milliliters of thionyl chloride and the mixture refluxed on a steam bath for ten hours. The thionyl chloride was then evaporated and the residue, the desired 5,6-dichloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine product, was shaken with water and separated by filtration, m.p. 222° -24° C.
Name
1-Hydroxy-5-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[N:2]1[C:10]2[C:5](=[N:6][C:7]([Cl:11])=[CH:8][CH:9]=2)[N:4]=[C:3]1[C:12]([F:15])([F:14])[F:13].S(Cl)([Cl:18])=O>>[Cl:11][C:7]1[N:6]=[C:5]2[N:4]=[C:3]([C:12]([F:15])([F:14])[F:13])[NH:2][C:10]2=[CH:9][C:8]=1[Cl:18]

Inputs

Step One
Name
1-Hydroxy-5-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine
Quantity
100 mg
Type
reactant
Smiles
ON1C(=NC2=NC(=CC=C21)Cl)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue, the desired 5,6-dichloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine product, was shaken with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed on a steam bath for ten hours
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was then evaporated
CUSTOM
Type
CUSTOM
Details
separated by filtration, m.p. 222° -24° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C2C(=N1)N=C(N2)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.